N-[5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-4-tert-butylbenzamide
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Overview
Description
N-[5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-4-tert-butylbenzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a bromophenoxy group, a thiadiazole ring, and a tert-butylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-4-tert-butylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Bromophenoxy Group: The bromophenoxy group is introduced by reacting the thiadiazole intermediate with 4-bromophenol in the presence of a base such as potassium carbonate.
Coupling with 4-tert-butylbenzoyl Chloride: The final step involves the coupling of the bromophenoxy-substituted thiadiazole with 4-tert-butylbenzoyl chloride in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-4-tert-butylbenzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromophenoxy group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The thiadiazole ring can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be applied.
Major Products Formed
Substitution Reactions: Products with different substituents replacing the bromine atom.
Oxidation and Reduction: Various oxidation states and derivatives of the thiadiazole ring.
Hydrolysis: Carboxylic acid and amine derivatives.
Scientific Research Applications
N-[5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-4-tert-butylbenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-4-tert-butylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in various biochemical pathways.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Disrupting Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
N-[5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-4-tert-butylbenzamide can be compared with other similar compounds, such as:
N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}acetamide: Similar structure but with an acetamide group instead of a benzamide group.
N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide: Contains a cyclohexanecarboxamide moiety instead of a benzamide group.
N-(4-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)-2-thiophenecarboxamide: Features an oxadiazole ring instead of a thiadiazole ring.
Properties
Molecular Formula |
C20H20BrN3O2S |
---|---|
Molecular Weight |
446.4g/mol |
IUPAC Name |
N-[5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-4-tert-butylbenzamide |
InChI |
InChI=1S/C20H20BrN3O2S/c1-20(2,3)14-6-4-13(5-7-14)18(25)22-19-24-23-17(27-19)12-26-16-10-8-15(21)9-11-16/h4-11H,12H2,1-3H3,(H,22,24,25) |
InChI Key |
ZNMOPHJRAFHQFL-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)COC3=CC=C(C=C3)Br |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)COC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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